Technical Whitepaper: Strategic Utilization of 2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic acid
Technical Whitepaper: Strategic Utilization of 2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic acid
This technical guide provides an in-depth analysis of 2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic acid (CAS 1706435-08-6) , a specialized building block used in the synthesis of advanced pharmaceutical candidates.
CAS: 1706435-08-6
Formula:
Executive Summary & Structural Logic
In modern medicinal chemistry, 2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic acid represents a "privileged substructure" for optimizing drug-like properties. Unlike simple benzoic acids, this trisubstituted scaffold offers a unique combination of steric bulk, metabolic stability, and electronic modulation.
The "Penta-Substituted" Strategy
This compound is rarely the final active pharmaceutical ingredient (API); rather, it is the anchor used to construct the "Left-Hand Side" (LHS) of kinase inhibitors, ROR
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C2-Fluorine: Provides a dipole moment shift and potential intramolecular hydrogen bonding with the amide NH (if coupled), locking the conformation (the "Fluorine Effect").
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C3-Trifluoromethyl: A bulky, lipophilic group that fills hydrophobic pockets (e.g., the ATP binding site back-pocket) and prevents metabolic oxidation at the ortho-position.
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C5-Methyl: A critical "metabolic block." In many phenyl rings, the para-position (relative to the acid/amide) is a "soft spot" for CYP450 oxidation. The C5-methyl (para to the C2-F) sterically and electronically impedes this degradation.
Physiochemical Profile (In Silico & Observed)
The following data aggregates calculated (cLogP) and analog-based observed properties to guide formulation and synthesis.
| Property | Value / Description | Implication for Synthesis |
| Appearance | Off-white to pale yellow crystalline solid | Easy to handle; non-hygroscopic. |
| Predicted pKa | ~3.2 - 3.5 | Stronger acid than benzoic acid (pKa 4.2) due to electron-withdrawing |
| cLogP | ~2.8 | Moderately lipophilic; requires organic solvents (DCM, THF) for reaction. |
| H-Bond Donors | 1 (COOH) | Primary handle for derivatization. |
| Rotatable Bonds | 1 (C-COOH) | Restricted rotation likely due to ortho-F/CF3 clash. |
Synthetic Retrosynthesis & Manufacturing
To ensure supply chain security, researchers must understand how this molecule is constructed.[1] There are two primary routes: Oxidative Degradation (Industrial) and Directed Lithiation (Lab Scale).
Route A: The Toluene Oxidation (Scalable)
The most cost-effective route for kilogram-scale production involves the oxidation of the corresponding toluene precursor.
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Precursor: 2-Fluoro-1,5-dimethyl-3-(trifluoromethyl)benzene.
-
Reagent:
(aqueous pyridine) or catalyzed aerobic oxidation. -
Selectivity: The oxidation of the methyl group ortho to the fluorine is electronically favored over the meta methyl due to the inductive effect of the fluorine atom, though isomer separation is often required.
Route B: Halogen-Lithium Exchange (Precision)
For high-purity lab-scale synthesis, a "bottom-up" approach is preferred to avoid isomer mixtures.
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Starting Material: 1-Bromo-2-fluoro-5-methyl-3-(trifluoromethyl)benzene.
-
Reagent:
-Butyllithium ( -BuLi) at -78°C. -
Quench: Dry
gas or dry ice.
Visualizing the Synthetic Logic
Figure 1: Retrosynthetic disconnection showing the two primary pathways to the target scaffold.
Reaction Engineering: Amide Coupling Protocols
The primary application of CAS 1706435-08-6 is coupling with amines to form amide bonds. However, the ortho-substitution pattern (2-F, 3-
The Challenge: Steric Shielding
The
Recommended Protocol: The Acid Chloride Method
For hindered substrates, converting the acid to an acid chloride is more reliable than using carbodiimides (EDC/NHS) or uronium salts (HATU), which form bulky active ester intermediates that may be too crowded to react.
Step-by-Step Methodology
Reagents:
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Substrate: 1.0 eq CAS 1706435-08-6
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Reagent: Oxalyl Chloride (1.5 eq)
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Catalyst: DMF (2-3 drops)
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Solvent: Anhydrous Dichloromethane (DCM)
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Coupling Partner: Target Amine (1.1 eq) + DIPEA (3.0 eq)
Procedure:
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Activation: Dissolve the benzoic acid in anhydrous DCM under
atmosphere. -
Catalysis: Add catalytic DMF (essential for forming the Vilsmeier-Haack intermediate).
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Chlorination: Add Oxalyl Chloride dropwise at 0°C. Allow to warm to Room Temperature (RT) and stir for 2 hours until gas evolution (
, ) ceases. -
Concentration: Evaporate the solvent in vacuo to remove excess oxalyl chloride. (Do not skip: excess reagent will react with your amine).
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Coupling: Redissolve the crude acid chloride in DCM. Add the amine and DIPEA at 0°C.
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Monitoring: Monitor by LC-MS. The reaction usually completes within 1-4 hours.
Alternative: HATU Coupling (For Acid-Sensitive Amines)
If the amine cannot tolerate the HCl generated in the acid chloride method, use HATU with prolonged reaction times.
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Solvent: DMF (Polar aprotic is required to stabilize the transition state).
-
Temperature: 50°C - 60°C (Heat is often necessary to overcome the steric barrier of the
group).
Medicinal Chemistry Applications
Modulating Lipophilicity (LogD)
Incorporating this moiety increases the LogD of a molecule significantly.
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Mechanism: The
and Methyl groups are hydrophobic. -
Benefit: Improves Blood-Brain Barrier (BBB) penetration for CNS targets.
-
Risk: excessive lipophilicity can lead to high plasma protein binding (PPB).
Metabolic Stability (The "Soft Spot" Block)
In a standard benzoic acid derivative, the position para to the amide linkage (C5) is electronically activated for hydroxylation by CYP450 enzymes.
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Solution: The 5-methyl group in CAS 1706435-08-6 effectively blocks this metabolic hotspot, significantly extending the half-life (
) of the drug candidate.
Workflow Visualization: Optimization Cycle
Figure 2: The iterative cycle of using this scaffold to solve metabolic instability issues in drug discovery.
Safety & Handling (EHS)
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Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2]
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Storage: Store at room temperature (15-25°C) in a tightly sealed container.
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Incompatibility: Strong oxidizing agents and strong bases.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2775584, 2-Methyl-3-(trifluoromethyl)benzoic acid (Analog Reference). Retrieved from [Link]
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Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[3] (Contextual grounding for Fluorine/CF3 effects).
- Purser, S., et al. (2008).Fluorine in medicinal chemistry. Chemical Society Reviews. (Mechanistic reference for metabolic blocking).
